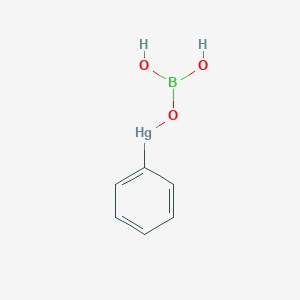

Boronooxy(phenyl)mercury

Description

Properties

IUPAC Name |

boronooxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSPDNLYQTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BHgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-98-7 | |

| Record name | Merfen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boronooxy(phenyl)mercury: A Technical Guide to Synthesis and Characterization

Introduction

Boronooxy(phenyl)mercury, also known as phenylmercuric borate, is an organometallic compound with a history of use as an antiseptic and antimicrobial preservative.[1][2] While its application in pharmaceuticals has diminished due to concerns over mercury content, the unique chemical structure of this compound continues to be of interest to researchers in organic synthesis and materials science.[2][3] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for scientists and professionals in drug development and related disciplines.

The structure of this compound can be complex, often existing as a mixture or a compound of equimolecular proportions of phenylmercuric hydroxide and phenylmercuric orthoborate or its dehydrated form, the metaborate.[1] Understanding the precise synthesis conditions and characterization methods is therefore critical to obtaining a well-defined product.

Synthesis of this compound

The synthesis of this compound primarily involves the reaction of a phenylmercury(II) salt with a source of borate. The choice of precursors and reaction conditions significantly influences the final product's composition and purity.

Reaction Principle

The fundamental reaction involves the formation of a bond between the mercury atom of a phenylmercury cation (C₆H₅Hg⁺) and an oxygen atom of a borate anion. The most common approach is the reaction between phenylmercuric hydroxide and boric acid.[4] This acid-base neutralization reaction yields the desired this compound and water.

Precursor Selection and Causality

-

Phenylmercury Source: Phenylmercuric acetate is a common and commercially available starting material.[5][6] It can be readily converted to phenylmercuric hydroxide in situ or in a preceding step. The direct mercuration of benzene using mercuric acetate is a known method for preparing phenylmercuric acetate.[7] The use of catalysts like boron trifluoride can enhance the efficiency of this mercuration.

-

Borate Source: Boric acid (H₃BO₃) is the most straightforward and widely used source for the borate component.[4] Its availability, low cost, and well-understood chemistry make it an ideal choice.

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of this compound.

Step 1: Preparation of Phenylmercuric Hydroxide (Optional but Recommended)

-

Dissolve phenylmercuric acetate in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature. Phenylmercuric hydroxide will precipitate out of the solution.

-

Filter the precipitate, wash with cold water to remove any unreacted base and acetate salts, and then with a small amount of ethanol.

-

Dry the phenylmercuric hydroxide under vacuum.

Step 2: Synthesis of this compound

-

In a round-bottom flask, suspend equimolar amounts of phenylmercuric hydroxide and boric acid in ethanol.[1][8]

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the starting materials.

-

Once the reaction is complete (typically after several hours), the solution is filtered to remove any insoluble impurities.

-

The solvent is then removed under reduced pressure (vacuum evaporation) to yield the crude this compound.[1][8]

Step 3: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system, such as an ethanol-water mixture, can be employed.

-

Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly.

-

The purified crystals of this compound are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The resulting product is typically a white or slightly yellow crystalline powder or colorless, shiny flakes.[1][2]

A patent from 1940 describes a method of obtaining a phenylmercuric borate with a melting point of 112-113 °C by evaporating an alcoholic solution of equimolar proportions of phenylmercuric hydroxide and boric acid to dryness in a vacuum.[4] Another method involves heating an intimate mixture of the same reactants at 110 °C in a vacuum to yield a product with a higher melting point of 186.5-192 °C.[4]

Synthesis Workflow Diagram

Sources

- 1. phexcom.com [phexcom.com]

- 2. Phenylmercuric borate - Wikipedia [en.wikipedia.org]

- 3. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 4. US2196384A - Phenyl mercuric borate - Google Patents [patents.google.com]

- 5. PHENYLMERCURIC ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phenylmercuric Acetate EP IP BP Ph Eur USP NF Grade Manufacturers, SDS [mubychem.com]

- 7. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 8. PHENYLMERCURIC BORATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Phenylmercuric borate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Phenylmercuric Borate

Abstract

Phenylmercuric borate (PMB) is an organomercury compound historically valued for its potent antimicrobial properties. Once widely employed as a preservative in pharmaceutical formulations, particularly ophthalmic and parenteral preparations, and as a topical antiseptic, its use has been dramatically curtailed due to the significant health and environmental risks associated with mercury. This guide provides a comprehensive technical overview of phenylmercuric borate, detailing its complex chemical structure, physicochemical properties, synthesis, and mechanism of action. It further explores its applications, safety profile, and the stringent regulatory landscape that now governs its use, offering researchers and drug development professionals a thorough understanding of this historically significant but hazardous compound.

Chemical Identity and Nomenclature

Phenylmercuric borate is not a single, simple chemical entity but is often a complex mixture or compound. The nomenclature and associated identifiers can be confusing, as the common name may refer to several distinct but related structures. The primary substance is an organomercury compound featuring a phenyl group covalently bonded to a mercury atom, which is in turn ionically associated with a borate anion.[1]

Commercially and in pharmacopeial contexts, "phenylmercuric borate" often refers to an equimolecular compound or a mixture of phenylmercuric hydroxide and either phenylmercuric orthoborate or its dehydrated form, phenylmercuric metaborate.[2]

Key Identifiers:

| Compound Name/Mixture | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (Dihydrogen borato)phenylmercury | 102-98-7 | C₆H₇BHgO₃ | 338.52 |

| Phenylmercuric hydroxide / Phenylmercuric orthoborate | 8017-88-7 | C₁₂H₁₃BHg₂O₄ | 633.2 |

| Phenylmercuric hydroxide / Phenylmercuric metaborate | 6273-99-0 | C₁₂H₁₁BHg₂O₃ | 615.2 |

Synonyms include: Phenylmercury borate, PMB, Merfen, (Dihydrogen borato)phenylmercury, and Phenylhydrargyri boras.[2][3]

Chemical Structure and Composition

The fundamental structural unit of phenylmercuric borate is the phenylmercuric cation ([C₆H₅Hg]⁺), where a mercury atom is directly bonded to a benzene ring. The complexity arises from the nature of the borate counter-ion and the frequent co-existence of phenylmercuric hydroxide.

The European Pharmacopoeia (PhEur) has described the material as a compound consisting of equimolecular proportions of phenylmercuric hydroxide and phenylmercuric orthoborate, or its dehydrated metaborate form.[2] This composition is critical to understanding its properties and behavior in solution.

Caption: Logical relationship of the phenylmercuric cation with various borate and hydroxide counter-ions to form the complex substance known as phenylmercuric borate.

Physicochemical Properties

Phenylmercuric borate typically presents as colorless, shiny flakes or a white to slightly yellow crystalline powder with no odor.[2][3] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Appearance | Colorless, shiny flakes or white/slightly yellow crystalline powder. | [2][3] |

| Melting Point | 112–113 °C | [2][4] |

| Solubility | Water: Sparingly soluble (1 in 125 at 20°C; 1 in 100 at 100°C). | [2][4] |

| Ethanol (95%): 1 in 150. | [2] | |

| Glycerol: Soluble. | [2][4] | |

| Propylene Glycol: Soluble. | [2] | |

| Organic Solvents: Generally soluble. | [1] | |

| pH | 5.0–7.0 (for a 0.6% w/v aqueous solution at 20°C). | [2] |

| Dissociation Constant | pKa = 3.3 | [2] |

| Stability | Stable in a well-closed container protected from light. Solutions can be sterilized by autoclaving. Stability is influenced by pH and temperature.[1][2] It is known to undergo hydrolysis in aqueous environments.[1] |

Synthesis and Manufacturing

The synthesis of phenylmercuric borate can be achieved through several methods, primarily involving the reaction between a phenylmercuric source and a boron source.

Common Synthetic Routes:

-

Reaction with Benzene: Heating mercuric borate with benzene.[2][3]

-

Acid-Base Reaction: Evaporating an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid to dryness under a vacuum.[2][5]

The second method is particularly illustrative of the acid-base chemistry involved in forming the salt complex.

Caption: Simplified workflow for the synthesis of phenylmercuric borate from phenylmercuric hydroxide and boric acid.

Mechanism of Antimicrobial Action

Phenylmercuric borate exerts broad-spectrum bactericidal and fungicidal activity, although its action is slow compared to other agents.[2] The primary mechanism is attributed to the lipophilic nature of the phenylmercuric cation, [C₆H₅Hg]⁺.

-

Cellular Uptake: Due to its lipophilicity, the cation is rapidly incorporated into microbial cells.[6]

-

Non-Specific Protein Binding: Once inside the cell, the mercury atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins and enzymes. This binding is largely non-specific.[6][7]

-

Enzyme Inhibition: The formation of mercaptides (R-S-Hg-C₆H₅) disrupts the tertiary structure of enzymes, leading to their inactivation and the subsequent interruption of critical metabolic pathways.

-

Membrane Disruption: The cytoplasmic membrane is a preferential site for the accumulation of phenylmercuric borate, likely due to the high concentration of membrane-associated proteins.[6] This can lead to a loss of membrane integrity and function.

Studies on Escherichia coli have shown that phenylmercuric borate distributes fairly uniformly among cellular proteins, indicating low specificity, but structurally, it concentrates preferentially in the cytoplasmic membrane and associates with ribosomal proteins.[6]

Pharmaceutical and Industrial Applications

The potent antimicrobial properties of phenylmercuric borate led to its use as a preservative and antiseptic.[1][2]

-

Pharmaceutical Preservative: It was used as an alternative to phenylmercuric acetate and nitrate in topical, ophthalmic, and parenteral formulations at very low concentrations (e.g., 0.002-0.004% in eye drops).[2][8] It was considered less irritating than other phenylmercuric salts.[3]

-

Topical Antiseptic: Until the 1990s, it was an active ingredient in over-the-counter disinfectants for skin, mouth, and throat treatment under trade names like Merfen Orange.[4]

-

Other Uses: Like other borates, it has fungicidal properties applicable in non-pharmaceutical contexts, though these uses are now obsolete in most regions.[1][9]

Safety, Toxicity, and Regulatory Status

The clinical utility of phenylmercuric borate is overshadowed by its significant toxicity, which is primarily due to its mercury content.

Toxicity Profile:

-

High Acute Toxicity: Phenylmercuric compounds are highly toxic if swallowed, inhaled, or absorbed through the skin.[10][11]

-

Systemic Absorption: Systemic absorption has been documented even from topical use. One study reported that regular use of a hand soap containing 0.04% phenylmercuric borate significantly increased the total daily body load of mercury.[2]

-

Organ Damage: Prolonged or repeated exposure can cause severe damage to the kidneys and nervous system.[10][11]

-

Irritation and Sensitization: It is an irritant to the skin, eyes, and mucous membranes, and there is a potential for cross-sensitization with other mercurial compounds.[2]

Handling and Exposure Precautions: Due to its hazardous nature, strict precautions are mandatory when handling phenylmercuric borate.[10]

-

Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and respiratory protection to avoid contact and inhalation.[2][10]

-

Ventilation: Handle only in a well-ventilated area.[10]

-

Occupational Exposure Limits: The time-weighted average (TWA) exposure limit for aryl mercury compounds is typically set at 0.1 mg/m³ (as Hg), with a skin absorption notation.[12]

Incompatibilities: Phenylmercuric borate is incompatible with a wide range of substances, including halides, anionic emulsifying agents (e.g., tragacanth), starch, talc, sulfur-containing compounds, various metals (e.g., aluminum), rubber, and some plastics.[2][3]

Regulatory Status: The use of mercury compounds is now heavily restricted worldwide.

-

Minamata Convention on Mercury: Phenylmercuric compounds fall under this international treaty aimed at protecting human health and the environment from mercury emissions.[12]

-

Regional Regulations: In the European Union, its use in cosmetics is banned, with a narrow exception for eye makeup and eye makeup remover as a preservative at a maximum concentration of 0.007% (as Hg), and only when no other effective preservatives are available.[12] In the UK and France, its use in pharmaceutical formulations is also strictly limited.[2] Its use as a topical antiseptic has been discontinued in favor of safer alternatives.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To assess the antimicrobial efficacy of phenylmercuric borate, a standard broth microdilution MIC assay can be performed. This protocol serves as a self-validating system to quantify its bacteriostatic activity.

Objective: To determine the lowest concentration of phenylmercuric borate that inhibits the visible growth of a target microorganism.

Methodology:

-

Preparation of Stock Solution: Aseptically prepare a 1 mg/mL stock solution of phenylmercuric borate in an appropriate solvent (e.g., water with gentle warming or a suitable organic solvent followed by dilution) and sterilize by filtration.

-

Microorganism Preparation: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the test microorganism (e.g., Staphylococcus aureus ATCC 29213) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenylmercuric borate stock solution in sterile broth to achieve a range of test concentrations.

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of phenylmercuric borate in which no visible turbidity (growth) is observed.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylmercuric borate.

Conclusion

Phenylmercuric borate is a complex organomercury compound with a history of effective use as an antimicrobial agent in pharmaceuticals. Its chemical nature as a mixture of phenylmercuric salts and its mechanism of action via non-specific protein binding underscore its potency. However, the inherent toxicity of mercury, including the potential for systemic absorption and severe organ damage, has led to its near-total replacement by safer alternatives in modern formulations. A thorough understanding of its properties, synthesis, and significant safety liabilities is essential for researchers in drug development and regulatory affairs, serving as a critical case study on the evolution of pharmaceutical safety standards.

References

- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2023). Handbook of Pharmaceutical Excipients (9th ed.). Pharmaceutical Press. [Information derived from a typical entry in this handbook, though the direct URL is for a similar resource]

-

Wikipedia. Phenylmercuric borate. [Online] Available at: [Link]

-

PubChem. Phenylmercuric Borate | C12H13BHg2O4. [Online] Available at: [Link]

-

Nine Chongqing Chemdad Co., Ltd. PHENYLMERCURIC BORATE. [Online] Available at: [Link]

- Christiansen, W. G. (1940). U.S. Patent No. 2,196,384. Washington, DC: U.S. Patent and Trademark Office.

-

Delmotte, F., Chaffotte, A., & Dautrevaux, M. (1975). Studies on the mode of action of phenylmercuric borate on Escherichia coli. I. Structural localization and kinetics of incorporation. Biochimie, 57(5), 535-543. Available at: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Phenylmercury compounds: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

ResearchGate. Phenylmercuric borate. [Online] Available at: [Link]

-

Pharmaffiliates. Phenylmercuric Borate-impurities. [Online] Available at: [Link]

-

Ahmad, I., et al. (2013). Medicinal, Cosmetic, Chemical and Other Applications of Borates. International Journal of Basic & Applied Sciences, 13(4), 28-36. Available at: [Link]

-

Cook, E. S., Kreke, C. W., & Nutini, L. G. (1947). The Action of Phenylmercuric Nitrate: IV. The Ability of Sulfhydryl Compounds to Protect against the Germicidal Action of Basic Phenylmercuric Nitrate. Journal of Bacteriology, 54(4), 527–533. Available at: [Link]

Sources

- 1. CAS 102-98-7: Phenylmercuric borate | CymitQuimica [cymitquimica.com]

- 2. phexcom.com [phexcom.com]

- 3. PHENYLMERCURIC BORATE | 102-98-7 [chemicalbook.com]

- 4. Phenylmercuric borate - Wikipedia [en.wikipedia.org]

- 5. US2196384A - Phenyl mercuric borate - Google Patents [patents.google.com]

- 6. Studies on the mode of action of phenylmercuric borate on Escherichia coli. I. Structural localization and kinetics of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Action of Phenylmercuric Nitrate: IV. The Ability of Sulfhydryl Compounds to Protect against the Germicidal Action of Basic Phenylmercuric Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Analysis of Phenylmercury Borate: A Technical Guide for Researchers

Introduction: Navigating the Complexities of Phenylmercury Borate

Phenylmercury borate, often referred to by various names including "boronooxy(phenyl)mercury," presents a unique analytical challenge due to its potential existence as a complex mixture rather than a single, discrete compound. Commercially available phenylmercury borate can be an equimolecular compound of phenylmercuric hydroxide and phenylmercuric orthoborate, its dehydrated metaborate form, or a combination thereof.[1][2] This inherent complexity necessitates a multi-faceted spectroscopic approach for comprehensive characterization and quality control. This guide provides an in-depth exploration of the core spectroscopic techniques essential for the analysis of phenylmercury borate, offering not just procedural steps, but the underlying scientific rationale to empower researchers in drug development and related fields.

Our analytical philosophy is grounded in the principle of orthogonal analysis, where the strengths of multiple, independent techniques are leveraged to build a complete and reliable profile of the analyte. We will delve into Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and UV-Visible (UV-Vis) spectroscopy for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic and organometallic compounds. For phenylmercury borate, ¹H, ¹³C, and potentially ¹¹B and ¹⁹⁹Hg NMR can provide critical information about the connectivity of atoms and the chemical environment of the nuclei.

The Rationale Behind NMR in Phenylmercury Borate Analysis

The primary objective of using NMR is to confirm the presence of the phenylmercury moiety and to investigate the nature of the borate counter-ion and its interaction with the phenylmercury cation.

-

¹H NMR: Will primarily provide information about the protons on the phenyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can confirm the substitution pattern of the aromatic ring and reveal the presence of any organic impurities.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the phenyl group. The chemical shift of the carbon directly bonded to the mercury atom is particularly diagnostic.

-

¹¹B NMR: Is essential for characterizing the borate species. The chemical shift and signal multiplicity (if coupled to protons) can distinguish between different forms of borate (e.g., orthoborate vs. metaborate) and provide insights into the coordination environment of the boron atom.

-

¹⁹⁹Hg NMR: While less common due to the low natural abundance and sensitivity of the ¹⁹⁹Hg nucleus, it can provide direct information about the chemical environment of the mercury atom and can be a powerful tool for studying ligand exchange and complexation.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the phenylmercury borate sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical, as phenylmercury borate's solubility can be limited.[4] DMSO-d₆ is often a good starting point for polar organometallic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the protons of the phenyl group.

-

Expected Spectral Features and Interpretation

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Interpretation |

| ¹H (Phenyl) | 7.0 - 8.0 | Multiplets | Aromatic protons of the phenyl group. The pattern will depend on the substitution. For a monosubstituted phenyl group, complex multiplets are expected. |

| ¹³C (Phenyl) | 120 - 150 | Singlets (decoupled) | Aromatic carbons. The carbon attached to mercury will be significantly shifted. |

| ¹¹B | Variable | Broad singlet | The chemical shift will be indicative of the borate species present. |

Causality in Interpretation: The downfield chemical shifts of the aromatic protons and carbons are due to the electron-withdrawing effect of the mercury atom. Any significant deviation from the expected pattern could indicate the presence of impurities or degradation products. The broadness of the ¹¹B signal is due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

The Rationale Behind IR in Phenylmercury Borate Analysis

For phenylmercury borate, IR spectroscopy can confirm the presence of the B-O bonds in the borate anion and the characteristic vibrations of the phenylmercury cation. It can also detect the presence of hydroxyl groups from boric acid, water, or phenylmercuric hydroxide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid phenylmercury borate sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumental Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and compare them to known values for organomercury and borate compounds.

-

Expected Spectral Features and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3600 - 3200 (broad) | O-H stretch | Presence of hydroxyl groups from boric acid, water, or phenylmercuric hydroxide. |

| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the phenyl group. |

| 1600 - 1450 | Aromatic C=C stretch | Characteristic vibrations of the benzene ring. |

| 1400 - 1300 | B-O stretch | Strong absorption indicative of the borate anion.[5] |

| Below 600 | Hg-C stretch | Confirms the presence of the mercury-carbon bond. |

Causality in Interpretation: The position and shape of the O-H stretching band can provide clues about the extent of hydrogen bonding within the sample, which can be affected by the presence of different borate and hydroxide species. The strong intensity of the B-O stretching band is due to the large change in dipole moment during this vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern.

The Rationale Behind MS in Phenylmercury Borate Analysis

For phenylmercury borate, MS can be used to:

-

Confirm the mass of the phenylmercury cation.

-

Investigate the composition of the borate counter-ion.

-

Identify potential impurities and degradation products.

The choice of ionization technique is crucial. Electrospray ionization (ESI) is well-suited for analyzing the ionic components of phenylmercury borate.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of phenylmercury borate (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumental Parameters:

-

Ionization Mode: Positive and negative ion modes should be run separately to detect the cation and anion.

-

Mass Range: Scan a wide mass range (e.g., m/z 50 - 1000) to capture all potential ions.

-

Fragmentation: Tandem MS (MS/MS) can be performed on the parent ions to induce fragmentation and obtain further structural information.

-

-

Data Interpretation:

-

In the positive ion mode, look for the isotopic pattern of the phenylmercury cation ([C₆H₅Hg]⁺). Mercury has a characteristic isotopic distribution that should be clearly visible.

-

In the negative ion mode, identify the signals corresponding to the borate anions (e.g., [B(OH)₄]⁻ or [BO₂]⁻). Boron also has two main isotopes (¹⁰B and ¹¹B) which will result in a characteristic isotopic pattern.[6][7]

-

Analyze the fragmentation patterns in the MS/MS spectra to confirm the structure of the ions. A common fragmentation pathway for the phenylmercury cation is the loss of the phenyl group to give the Hg⁺ ion.[8]

-

Expected Spectral Features and Interpretation

| Ion Mode | Expected m/z | Interpretation |

| Positive | ~277 | Phenylmercury cation ([C₆H₅Hg]⁺) with its characteristic mercury isotopic pattern. |

| Negative | ~77 | Orthoborate anion ([B(OH)₄]⁻) with its characteristic boron isotopic pattern. |

| Negative | ~43 | Metaborate anion ([BO₂]⁻) with its characteristic boron isotopic pattern. |

Causality in Interpretation: The observation of different borate species in the negative ion mode can provide direct evidence for the complex nature of the sample. The relative intensities of these ions can give a semi-quantitative idea of the composition of the mixture.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy is a simple and robust technique that is primarily used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The Rationale Behind UV-Vis in Phenylmercury Borate Analysis

The phenyl group in phenylmercury borate exhibits characteristic UV absorbance, which can be used to determine the concentration of the compound in a solution.[9] While not providing detailed structural information, its quantitative power is invaluable for quality control and formulation development.

Experimental Protocol: Quantitative Analysis

-

Preparation of Standards:

-

Prepare a stock solution of phenylmercury borate of a known concentration in a suitable solvent (e.g., ethanol or water, depending on solubility).[4]

-

Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the unknown sample.

-

-

Instrumental Parameters:

-

Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution across the UV range (typically 200-400 nm). The phenyl group typically shows absorbance around 250-280 nm.

-

Set the spectrophotometer to measure the absorbance at the determined λ_max.

-

-

Measurement and Analysis:

-

Measure the absorbance of the blank (solvent), the calibration standards, and the unknown sample.

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

-

Data Presentation and Interpretation

The quantitative data should be summarized in a table, and the calibration curve should be presented graphically.

| Standard Concentration (µg/mL) | Absorbance at λ_max |

| 0 | 0.000 |

| 5 | [Absorbance 1] |

| 10 | [Absorbance 2] |

| 15 | [Absorbance 3] |

| 20 | [Absorbance 4] |

| Unknown Sample | [Absorbance of Unknown] |

Causality in Interpretation: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A linear calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.

Visualizing the Analytical Workflow

A systematic approach is key to the successful analysis of phenylmercury borate. The following diagram illustrates the logical flow of the spectroscopic investigation.

Caption: Workflow for the comprehensive spectroscopic analysis of phenylmercury borate.

Conclusion: A Synergistic Approach to a Complex Analyte

The spectroscopic analysis of "this compound" is a clear example of how a combination of analytical techniques is necessary to fully characterize a complex chemical entity. By integrating the structural details from NMR, the functional group information from IR, the molecular weight and compositional data from MS, and the quantitative results from UV-Vis, researchers can build a comprehensive and reliable understanding of their sample. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently tackle the analytical challenges presented by phenylmercury borate and similar organometallic compounds.

References

- Vertex AI Search. (n.d.). Mass spectrometric analysis for organic boron compounds.

- Canty, A. J., & Tyson, J. F. (1978). A ¹⁹⁹Hg NMR spectroscopic study of two and three-coordinate methylmercury(II) complexes, [MeHgL]NO₃. Journal of Organometallic Chemistry, 144(3), 371-379.

- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.

- de Oliveira, L. M., et al. (2022). Determination of mercury concentration by a new spectrophotometric method and evaluation of bacterial diversity in river water samples from Brazil.

- Reddy, A. S., & Reddy, K. J. (2012). Spectrophotometric determination of Mercury in environmental samples using 5-methylthiophene-2-carboxaldehyde ethylenediamine (MTCED). Der Pharma Chemica, 4(3), 1035-1041.

- Chakrabarti, A. K. (1998). A rapid spectrophotometric method for the determination of mercury in environmental, biological, soil and plant samples using diphenylthiocarbazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(11), 1687-1694.

- Shrestha, R., & Kalse, K. (2017). UV-VIS Spectrophotometric Determination of Mercury (II) Metal using 2-Acetylpyridine Thiosemicarbazone (APT). International Journal of Chemistry Studies, 1(2), 1-4.

- Crompton, T. R. (2010). Analysis of organometallic compounds: Spectroscopic methods.

- Li, S., et al. (2011). UV–Vis Spectrophotometric Determination of Mercury Based on Room Temperature Ionic Liquids Enhanced Hollow-Fiber Liquid-Phase Microextraction. Chinese Journal of Chemistry, 29(5), 947-952.

- Sadler, P. J., & Guo, Z. (1998). WITH PHENYLMERCURY(II) COMPOUNDS: NMR STUDIES.

- LibreTexts. (2023). Organomercury Compounds. Chemistry LibreTexts.

- Breuer, S. W., Fear, T. E., Lindsay, P. H., & Thorpe, F. G. (1971). The mass spectra of organomercury compounds. Journal of the Chemical Society C: Organic, 3519-3524.

- PubChem. (n.d.). Mercurate(2-), (orthoborato(3-)-O)phenyl-, dihydrogen.

- PubChem. (n.d.). Phenylmercuric Borate.

- Wikipedia. (n.d.). Phenylmercuric borate.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- ResearchGate. (n.d.). ¹H NMR data of the new organomercury and organotellurium compounds.

- Global Substance Registration System. (n.d.). PHENYLMERCURIC BORATE.

- Thermo Fisher Scientific. (n.d.). The Determination of Organometallic Compounds in Various Matrices Using GC-ICP-MS.

- Greenwood, N. N. (1963). 481. Infrared spectra of boron compounds. Journal of the Chemical Society (Resumed), 2492-2496.

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

- Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127-144). American Chemical Society.

- Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.

Sources

- 1. phexcom.com [phexcom.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenylmercuric borate - Wikipedia [en.wikipedia.org]

- 5. 481. Infrared spectra of boron compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 8. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of Phenylmercuric Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercuric borate (PMB), an organomercurial compound, has historically served as a potent antimicrobial preservative in pharmaceutical formulations, particularly in topical and ophthalmic preparations. Despite its efficacy, the inherent toxicity of mercury necessitates a thorough understanding of its physicochemical properties to ensure safe and effective use. This technical guide provides a comprehensive analysis of the solubility and stability of Phenylmercuric borate, synthesizing available data with established scientific principles. It is designed to be a critical resource for researchers, formulation scientists, and quality control analysts working with this challenging but effective excipient. This document delves into the nuanced solubility profile of PMB in various pharmaceutically relevant solvents and explores its degradation pathways under different stress conditions. Furthermore, it outlines detailed, field-proven methodologies for the accurate assessment of both solubility and stability, grounded in established analytical techniques and regulatory expectations.

Chemical and Physical Properties

Phenylmercuric borate is a complex salt that can exist as an equimolecular compound of phenylmercuric hydroxide and phenylmercuric orthoborate or its dehydrated metaborate form. It typically presents as colorless, shiny flakes or a white to slightly yellow crystalline powder.

Table 1: Key Physicochemical Properties of Phenylmercuric Borate

| Property | Value | References |

| Chemical Name | Phenylmercury(II) borate | |

| CAS Number | 102-98-7 | |

| Molecular Formula | C₆H₇BHgO₃ | |

| Molecular Weight | 338.52 g/mol | |

| Melting Point | 112–113 °C | |

| Appearance | Colorless, shiny flakes or a white to slightly yellow, odorless, crystalline powder | |

| pKa | 3.3 |

Solubility Profile of Phenylmercuric Borate

The solubility of Phenylmercuric borate is a critical parameter for its incorporation into liquid and semi-solid dosage forms. While it is generally more soluble than other phenylmercuric salts like the nitrate, its solubility is influenced by the solvent system, temperature, and pH.

Aqueous Solubility

Phenylmercuric borate is described as slightly soluble in water. An estimated aqueous solubility is approximately 1.22 x 10⁴ mg/L at 25 °C. The solubility in water increases with temperature, with a reported solubility of 1 in 125 at 20°C and 1 in 100 at 100°C. The pH of the aqueous medium can also affect solubility, with the presence of borate suggesting potential for enhanced solubility at higher pH values due to the formation of borate complexes. A 0.6% w/v aqueous solution of Phenylmercuric borate has a pH in the range of 5.0-7.0.

Solubility in Organic and Co-Solvent Systems

PMB exhibits solubility in various organic solvents commonly used in pharmaceutical formulations. This is attributed to the presence of the hydrophobic phenyl group.

Table 2: Qualitative and Semi-Quantitative Solubility of Phenylmercuric Borate

| Solvent | Solubility (at 20°C unless specified) | References |

| Water | 1 in 125 (Slightly Soluble) | |

| Water (at 100°C) | 1 in 100 | |

| Ethanol (95%) | 1 in 150 (Slightly Soluble) | |

| Glycerol | Soluble | |

| Propylene Glycol | Soluble |

For drug development professionals, understanding solubility in co-solvent systems is paramount for optimizing formulations. While specific quantitative data for PMB in these systems is scarce, the principles of log-linear solubilization can be applied to predict its behavior in mixtures of water with solvents like ethanol and propylene glycol. It is anticipated that the solubility of PMB will increase with a higher proportion of the organic co-solvent.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of Phenylmercuric borate in a given solvent system.

Objective: To determine the saturation solubility of Phenylmercuric borate in a selected solvent at a specified temperature.

Materials:

-

Phenylmercuric borate powder

-

Selected solvent (e.g., water, ethanol/water mixture, propylene glycol/water mixture)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Phenylmercuric borate powder to a series of vials containing a known volume of the selected solvent system. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated stability-indicating HPLC method (as described in Section 4) to determine the concentration of Phenylmercuric borate.

-

-

Calculation:

-

Calculate the solubility of Phenylmercuric borate in the solvent system, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of Phenylmercuric borate is a critical quality attribute, as its degradation can lead to a loss of preservative efficacy and the formation of potentially more toxic mercury species. PMB is known to be sensitive to light and is incompatible with certain excipients. Solutions of PMB can be sterilized by autoclaving, indicating a degree of thermal stability in solution.

Factors Affecting Stability

-

pH: The stability of organomercurials is highly pH-dependent. Studies on the closely related Phenylmercuric nitrate show significant degradation at acidic pH values (pH 5 and 6) upon heating, with increased stability at alkaline pH (pH 8). It is highly probable that Phenylmercuric borate follows a similar trend.

-

Temperature: Elevated temperatures, such as those used in autoclaving, can accelerate degradation, particularly in the presence of other interacting excipients.

-

Light: Phenylmercuric borate should be stored in light-resistant containers, suggesting susceptibility to photodegradation.

-

Incompatible Excipients: PMB is incompatible with a wide range of substances, including halides (which can precipitate phenylmercuric halides), anionic polymers, reducing agents (like sodium metabisulfite), and certain metals.

Proposed Degradation Pathway

Based on studies of Phenylmercuric nitrate, the primary degradation pathway for Phenylmercuric borate under hydrolytic and thermal stress is likely the cleavage of the carbon-mercury bond.

A Historical and Technical Retrospective on the Scientific Applications of Phenylmercury Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercury compounds, a class of organometallic substances, once held a prominent position in a multitude of scientific and industrial applications. Their potent biocidal properties rendered them invaluable as antiseptics, disinfectants, preservatives, and agricultural fungicides for a significant portion of the 20th century. This technical guide provides a comprehensive retrospective on the historical applications of these compounds, delving into the scientific rationale behind their use, their mechanism of action, and the eventual decline of their prevalence due to a greater understanding of their significant toxicity. This document serves as an in-depth resource for researchers and professionals in the fields of chemistry, toxicology, and pharmaceutical sciences, offering insights into a class of compounds that shaped historical practices in microbial control and preservation.

Introduction to Phenylmercury Compounds

Phenylmercury compounds are organomercury compounds containing a phenyl group bonded to a mercury atom. The most commonly utilized compounds in this class were phenylmercuric acetate (PMA) and phenylmercuric nitrate (PMN).[1][2] These compounds typically appear as white, crystalline solids.[3][4] Their solubility varies, with phenylmercuric acetate being soluble in ethanol, benzene, and acetic acid, and sparingly soluble in water.[1][5] The utility of these compounds stemmed from their broad-spectrum antimicrobial activity, which made them effective against a wide range of bacteria and fungi.[6][7]

Key Historical Applications in Science and Industry

The potent antimicrobial properties of phenylmercury compounds led to their widespread use in numerous scientific and commercial applications throughout the mid-20th century.

Antiseptics and Disinfectants

Phenylmercury compounds were once common active ingredients in topical antiseptic solutions for disinfecting wounds and mucous membranes.[2][8] Phenylmercuric nitrate, for instance, was used in solutions and ointments for the prophylactic and therapeutic disinfection of skin, superficial abrasions, and wounds.[8] Their effectiveness as germicides was a key factor in their adoption in medical and veterinary settings.[4][9] However, due to their toxicity, their use in these applications has been largely discontinued.[2]

Preservatives in Pharmaceuticals and Cosmetics

One of the most significant historical applications of phenylmercury compounds was as a preservative in various pharmaceutical and cosmetic products. They were particularly valued for their ability to prevent microbial contamination in multi-dose vials of medicines and vaccines.[10][11] Phenylmercuric acetate and thiomersal, an ethylmercury-containing compound, were used to inhibit the growth of bacteria and fungi in vaccines.[10][12] Phenylmercuric nitrate was also used in low concentrations as a preservative in eye drops.[2][6] Beyond pharmaceuticals, phenylmercury compounds were incorporated into cosmetic products, such as eye-area cosmetics, to prolong their shelf life.[13]

Agricultural Fungicides and Biocides

In the agricultural sector, phenylmercury compounds, particularly phenylmercuric acetate, were employed as fungicides.[14] They were used for seed dressing to control seed-borne diseases in cereals, a practice that began on a large scale in the early 20th century.[15] The broad-spectrum efficacy of organomercurials against fungi contributed to increased crop yields.[15] Phenylmercuric acetate was also used as a herbicide to control crabgrass.[1]

Industrial Biocides and Catalysts

The industrial applications of phenylmercury compounds were diverse. They were used as mildewcide agents in paints to prevent fungal growth on coated surfaces.[7][16] In the plastics industry, compounds like phenylmercuric neodecanoate served as thermal stabilizers in the production of polyvinyl chloride (PVC).[3] Furthermore, phenylmercuric acetate was utilized as a catalyst in the manufacturing of polyurethane coatings, adhesives, sealants, and elastomers.[1][17]

Mechanism of Action: A Double-Edged Sword

The biocidal activity of phenylmercury compounds is attributed to their ability to interact with sulfhydryl (-SH) groups in proteins, particularly enzymes.[9] This interaction leads to the inhibition of essential metabolic processes within microbial cells, ultimately resulting in cell death.[6] The mercury ion (Hg²⁺) has a high affinity for sulfur-containing amino acids like cysteine, disrupting the tertiary structure of proteins and inactivating enzymes crucial for respiration and other vital functions.

Caption: Mechanism of phenylmercury compounds inhibiting microbial enzymes.

This very mechanism of action, however, is not specific to microbes. Phenylmercury compounds can also readily react with sulfhydryl groups in the proteins of human and animal cells, leading to their high toxicity.

The Decline: Toxicity and Regulatory Scrutiny

The widespread use of phenylmercury compounds began to decline significantly in the latter half of the 20th century as their profound toxicity became increasingly evident.

Toxicological Profile

Organic mercury compounds are readily absorbed into the body through ingestion, inhalation, and skin contact.[13] They are lipophilic, allowing them to cross the blood-brain barrier and accumulate in the brain, leading to severe neurotoxicity.[13] The kidneys are another primary target organ for mercury toxicity.[2][18] Chronic exposure to phenylmercury compounds can cause a range of adverse health effects, including kidney damage, neurological disorders, and skin irritation.[18][19] The tragic incidents of widespread mercury poisoning, such as the Minamata disease in Japan caused by methylmercury, highlighted the severe environmental and health risks associated with organomercury compounds.[3]

Regulatory Actions and Phasing Out

Growing concerns over the toxicity of mercury led to stringent regulations and the phasing out of phenylmercury compounds in many applications. In the United States, their use in indoor paints was banned in 1990.[16] The use of mercury-based preservatives in vaccines also came under scrutiny, leading to their reduction or elimination in many childhood vaccines as a precautionary measure.[10][11] International agreements and national regulations have increasingly restricted the manufacture, marketing, and use of these hazardous substances to mitigate their environmental and health impacts.[17]

Historical Experimental Protocols: A Glimpse into Past Practices

Detailed historical experimental protocols for the application of phenylmercury compounds are not always readily available. However, based on their applications, we can outline generalized methodologies.

Protocol 1: General Method for Seed Treatment with Phenylmercuric Acetate (PMA)

-

Preparation of Treatment Slurry: A slurry was prepared by mixing a powdered formulation of PMA with a specific volume of water to achieve the desired concentration. The concentration would vary depending on the crop and the target pathogen.

-

Seed Application: A measured quantity of seeds was introduced into a seed treater or a mixing drum.

-

Coating: The PMA slurry was then applied to the seeds while they were being agitated to ensure a uniform coating.

-

Drying: The treated seeds were spread out in a thin layer to air-dry before bagging and storage. Strict safety precautions, including the use of personal protective equipment, were necessary during this process.

Protocol 2: Preparation of a Phenylmercuric Nitrate Antiseptic Solution

-

Dissolution: A precise amount of phenylmercuric nitrate powder was weighed and dissolved in a suitable solvent, often a mixture of water and alcohol, to create a stock solution.

-

Dilution: The stock solution was then diluted to the desired final concentration for topical application, typically in the range of 0.001% to 0.004%.[20]

-

Buffering and Additives: The solution might have been buffered to a specific pH and could have contained other ingredients to enhance its stability or efficacy.

-

Sterilization and Packaging: The final solution would be sterilized, likely through filtration, and packaged in appropriate containers for medical use.

Quantitative Data Summary

| Compound | Application | Typical Concentration | Reference |

| Phenylmercuric Acetate | Preservative in paints | Varies | [7] |

| Agricultural Fungicide | Varies | [14] | |

| Preservative in eye drops | 0.01% or less (as mercury) | [13] | |

| Phenylmercuric Nitrate | Antiseptic Solution | 0.001% - 0.004% | [20] |

| Preservative in eye drops | Low concentrations | [2][6] | |

| Phenylmercury Compounds | Catalysts in Polyurethane Production | Mercury concentration ≥ 0.01% by weight (now restricted) | [17] |

Conclusion: A Legacy of Caution

The history of phenylmercury compounds in science is a compelling narrative of innovation and subsequent caution. Their potent biocidal properties offered solutions to pressing problems in medicine, agriculture, and industry for many decades. However, the same chemical reactivity that made them effective also rendered them highly toxic to humans and the environment. The story of phenylmercury compounds serves as a critical lesson in the importance of thorough toxicological evaluation and the continuous reassessment of chemical safety in the face of evolving scientific understanding. For today's researchers and drug development professionals, this history underscores the imperative to develop safer and more sustainable alternatives for microbial control and preservation.

Caption: Timeline of Phenylmercury Compounds in Scientific Applications.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Phenylmercury compounds: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Wikipedia. (n.d.). Mercury poisoning. [Link]

-

Wikipedia. (n.d.). Organomercury chemistry. [Link]

-

BDMAEE. (2025, July 12). phenylmercuric neodecanoate / 26545-49-3 as a historical reference point for persistent organic pollutants. [Link]

-

SGS. (2016, May 6). REACH Annex XVII Restriction on Phenylmercury Compounds. [Link]

-

Wikipedia. (n.d.). Phenylmercuric acetate. [Link]

-

McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147–179. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Thimerosal and Vaccines. [Link]

-

Wikipedia. (n.d.). Phenylmercuric nitrate. [Link]

-

Fan, Z., & Liu, C. (2008). Determination of methylmercury and phenylmercury in water samples by liquid-liquid-liquid microextraction coupled with capillary electrophoresis. Talanta, 74(5), 1165–1170. [Link]

-

Wang, K., et al. (2021). Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine. Frontiers in Pharmacology, 12, 703218. [Link]

-

ResearchGate. (n.d.). Phenylmercuric Acetate. [Link]

-

PubChem. (n.d.). Phenylmercuric Nitrate. [Link]

-

U.S. Food and Drug Administration. (2025, January 15). Thimerosal and Vaccines. [Link]

-

MSD Veterinary Manual. (n.d.). Metals as Antiseptics and Disinfectants for Use With Animals. [Link]

-

ResearchGate. (2025, August 5). Determination of Methylmercury and Phenylmercury in Water Samples by Liquid–Liquid–Liquid Microextraction Coupled with Capillary Electrophoresis. [Link]

-

Basu, N., et al. (2021). When toxic chemicals refuse to die—An examination of the prolonged mercury pesticide use in Australia. Elementa: Science of the Anthropocene, 9(1), 053. [Link]

-

Zeelab Pharmacy. (n.d.). Phenyl Mercuric Nitrate – Uses, Benefits, Side Effects And Medicines. [Link]

-

FactCheck.org. (n.d.). Thimerosal as a Vaccine Preservative. [Link]

-

Domínguez-Renedo, O., et al. (2007). Detection of mercurial products of the degradation of phenylmercuric acetate by heterogenous phocatalysis. Journal of Hazardous Materials, 147(1-2), 323–328. [Link]

-

New Jersey Department of Health. (n.d.). PMA - Hazardous Substance Fact Sheet. [Link]

-

Wikipedia. (n.d.). Thiomersal and vaccines. [Link]

-

Rahman, M., & Kumar, P. (2023). The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10777. [Link]

-

HENI Chemicals. (n.d.). Buy Phenyl Mercuric Acetate - Pharmaceutical Grade. [Link]

-

MSD Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. [Link]

-

Wikipedia. (n.d.). Phenylmercury acetate. [Link]

Sources

- 1. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 2. Phenylmercuric nitrate - Wikipedia [en.wikipedia.org]

- 3. bdmaee.net [bdmaee.net]

- 4. Phenylmercuric nitrate (8003-05-2) at Nordmann - nordmann.global [nordmann.global]

- 5. PHENYLMERCURIC ACETATE CAS#: 62-38-4 [m.chemicalbook.com]

- 6. Phenyl Mercuric Nitrate – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 7. henichemicals.com [henichemicals.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Metals as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Thimerosal and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 11. fda.gov [fda.gov]

- 12. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. online.ucpress.edu [online.ucpress.edu]

- 16. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 17. REACH Annex XVII Restriction on Phenylmercury Compounds | SGS [sgs.com]

- 18. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nj.gov [nj.gov]

- 20. PHENYL MERCURY NITRATE BASIC FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

A Theoretical and Computational Roadmap for Understanding Boronooxy(phenyl)mercury

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronooxy(phenyl)mercury, more commonly known as phenylmercuric borate, has a documented history as a potent antimicrobial and antiseptic agent.[1][2][3] Despite its practical applications, a deep, molecular-level understanding of its electronic structure, reactivity, and mechanism of action remains largely unexplored from a theoretical and computational standpoint. This technical guide provides a comprehensive framework for the theoretical investigation of phenylmercuric borate. By leveraging established computational chemistry methodologies successfully applied to related organomercury and organoboron compounds, this document outlines a clear path for elucidating the fundamental properties of this molecule. This guide serves as a roadmap for researchers to bridge the existing knowledge gap and unlock a more profound understanding of phenylmercuric borate, potentially informing the design of novel therapeutics and catalysts.

Introduction: The Enigmatic Nature of Phenylmercuric Borate

Phenylmercuric borate is not a single, simple molecule but can exist as a mixture of compounds, including equimolecular proportions of phenylmercuric hydroxide and phenylmercuric orthoborate, or its dehydrated form, the metaborate.[1][4] This complexity in its composition presents both a challenge and an opportunity for theoretical studies. Historically, it was valued for its broad-spectrum antimicrobial activity and was used in various pharmaceutical preparations, particularly as a preservative in topical and ophthalmic solutions.[1][3] However, due to concerns over mercury toxicity, its use has been largely discontinued in many applications.[2]

A renewed investigation into the fundamental properties of phenylmercuric borate is warranted. A thorough theoretical understanding could provide insights into the mechanisms of its biological activity, its environmental fate, and potentially guide the development of less toxic analogues with similar or enhanced efficacy. This guide proposes a systematic theoretical approach to unravel the molecular intricacies of phenylmercuric borate.

Known Physicochemical Properties and Synthesis

Before delving into theoretical investigations, it is crucial to ground our models in experimental data. Phenylmercuric borate is typically a white or slightly yellow crystalline powder or colorless, shiny flakes.[1][3] Its synthesis can be achieved through several methods, including the reaction of phenylmercuric hydroxide with boric acid.[1][5]

| Property | Value | Source |

| Molecular Formula | C₆H₇BHgO₃ (simplest form) | [2][3] |

| Molar Mass | 338.519 g/mol (for C₆H₇BHgO₃) | [2] |

| Melting Point | 112-113 °C | [1][2][3] |

| Solubility | Soluble in water, ethanol, and glycerol | [2][3] |

| Appearance | White to slightly yellowish crystalline powder or colorless, shiny crystals | [1][2][3] |

Note: The molecular formula and molar mass can vary depending on the specific mixture of phenylmercuric borate compounds present.[1][4]

Proposed Theoretical Investigation: A Computational Workflow

The lack of direct theoretical studies on phenylmercuric borate necessitates a structured and logical approach to its computational analysis. The following workflow is proposed, drawing parallels from successful theoretical investigations of organomercury and organoboron compounds.[6][7][8]

Workflow for Theoretical Analysis

Caption: A proposed three-phase computational workflow for the theoretical study of phenylmercuric borate.

Detailed Methodologies

Phase 1: Structural and Electronic Characterization

-

Geometry Optimization and Vibrational Analysis:

-

Objective: To determine the most stable three-dimensional structures of the different forms of phenylmercuric borate and to confirm that these structures correspond to energy minima.

-

Methodology: Density Functional Theory (DFT) has proven effective for studying organomercury and organoboron compounds.[6][8][9] The B3LYP functional is a common starting point, and its performance can be compared with other functionals like M06-2X for greater accuracy. A suitable basis set, such as def2-TZVP, which includes relativistic effects for the mercury atom, should be employed. All calculations should be performed using a reputable quantum chemistry software package like Gaussian or ORCA. The absence of imaginary frequencies in the vibrational analysis will confirm a true energy minimum.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To gain insight into the nature of the chemical bonds, particularly the C-Hg and Hg-O-B linkages, and to quantify the charge distribution within the molecule.

-

Methodology: NBO analysis will be performed on the optimized geometries. This will provide information on atomic charges, bond orders, and orbital hybridizations. This analysis will help to understand the degree of covalent versus ionic character in the bonds of interest.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Methodology: The energies and spatial distributions of the HOMO and LUMO will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Phase 2: Reactivity and Mechanistic Insights

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

-

Methodology: MEP maps will be generated from the optimized electron density. These maps will highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, providing a qualitative prediction of reactivity.

-

-

Reaction Mechanism Modeling:

-

Objective: To model the interaction of phenylmercuric borate with biologically relevant molecules, such as amino acid residues containing thiol groups (e.g., cysteine), to elucidate its mechanism of antimicrobial action.

-

Methodology: Transition state theory will be employed to locate the transition structures for proposed reaction pathways. This will involve constrained geometry optimizations to map out the reaction coordinate.

-

-

Calculation of Reaction Energetics and Kinetics:

-

Objective: To determine the activation energies and reaction rates for the proposed mechanisms.

-

Methodology: The energies of reactants, products, and transition states will be calculated to determine the reaction barriers. These energies will be used in conjunction with transition state theory to estimate reaction rate constants.

-

Phase 3: Spectroscopic and Property Prediction

-

Prediction of Spectroscopic Properties:

-

Objective: To computationally predict the infrared (IR), Raman, and UV-Vis spectra of phenylmercuric borate.

-

Methodology: The vibrational frequencies and intensities will be calculated from the second derivatives of the energy with respect to the atomic positions. Time-dependent DFT (TD-DFT) will be used to simulate the electronic absorption spectrum. These predicted spectra can be compared with experimental data for validation of the computational model.

-

-

Calculation of Thermochemical Properties:

-

Objective: To compute key thermochemical data such as enthalpy of formation, entropy, and Gibbs free energy.

-

Methodology: These properties will be calculated from the vibrational frequencies and electronic energies obtained from the DFT calculations.

-

-

Solvation Modeling:

-

Objective: To understand the behavior of phenylmercuric borate in different solvents, particularly water, ethanol, and glycerol, where it is known to be soluble.[2][3]

-

Methodology: Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the molecule's structure, properties, and reactivity.

-

Expected Outcomes and Scientific Impact

The proposed theoretical studies are expected to yield a wealth of information about phenylmercuric borate, leading to:

-

A Definitive Molecular Structure: Elucidation of the precise three-dimensional structures of the various components of phenylmercuric borate.

-

Insight into Chemical Bonding: A quantitative understanding of the nature of the C-Hg and Hg-O-B bonds, which are central to the molecule's properties.

-

Reactivity Predictions: Identification of the most reactive sites in the molecule, providing a basis for understanding its chemical behavior.

-

Mechanistic Understanding of Biological Activity: A plausible mechanism for its antimicrobial action at the molecular level.

-

Validated Computational Models: The development of robust computational models that can be used to predict the properties of related organomercury and organoboron compounds.

Conclusion: A Call for Theoretical Exploration

Phenylmercuric borate stands as a molecule of historical significance with a yet-to-be-told story at the quantum mechanical level. The theoretical and computational methodologies outlined in this guide provide a clear and actionable framework for uncovering the fundamental principles that govern its structure, reactivity, and biological function. By embarking on this theoretical exploration, the scientific community can not only demystify this particular molecule but also contribute to the broader understanding of organometallic and medicinal chemistry. The insights gained will be invaluable for the rational design of new molecules with tailored properties for applications in drug development and beyond.

References

-

10 (n.d.). In Martindale: The Complete Drug Reference. Pharmaceutical Press.

-

(n.d.). Retrieved January 13, 2026.

-

(2018). Rasayan J. Chem.

-

(1940). Google Patents.

-

(2009). Journal of Molecular Structure.

-

(2024). Polymer Chemistry.

-

(1938). Journal of the American Chemical Society.

-

(2021). Polymers.

-

(n.d.). Retrieved January 13, 2026.

-

(n.d.). Retrieved January 13, 2026.

-

(2019). In Boron-Containing Compounds. IntechOpen.

-

(n.d.). Retrieved January 13, 2026.

-

(n.d.). Retrieved January 13, 2026.

-

(n.d.). Retrieved January 13, 2026.

-

(n.d.). In Pharmaceutical Excipients. Pharmaceutical Press.

-

(1985). Croatica Chemica Acta.

-

(n.d.). Retrieved January 13, 2026.

-

(2020). Chemistry of Materials.

-

(2010). Advanced Materials Research.

-

(n.d.). Retrieved January 13, 2026.

-

(2021). SlideShare.

-

(2010). Physical Chemistry Chemical Physics.

-

(2013). Journal of Molecular Modeling.

Sources

- 1. berscience.org [berscience.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Phenylmercuric borate - Wikipedia [en.wikipedia.org]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 8. DFT studies of the degradation mechanism of methyl mercury activated by a sulfur-rich ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phexcom.com [phexcom.com]

An In-Depth Technical Guide to the Discovery and Initial Synthesis of Phenylmercuric Borate

Foreword: The Quest for a Safer Antiseptic

In the early 20th century, the landscape of medicine was still grappling with the specter of microbial infections. The groundbreaking work of Lister and Pasteur in the late 19th century had firmly established the germ theory of disease, ushering in an era of antiseptic and aseptic surgical practices.[1][2][3][4][5][6][7] However, the chemical agents available, such as carbolic acid and inorganic mercury salts, were often as harsh on the patient's tissues as they were on the microbes.[2] This set the stage for a fervent search for antiseptics that were not only potent but also possessed a greater margin of safety. It was within this context of scientific endeavor that organomercurial compounds, including Phenylmercuric Borate, emerged as promising candidates.

The Dawn of Organomercurial Antiseptics

The synthesis of organometallic compounds dates back to the 19th century, with notable early discoveries that laid the groundwork for future innovations.[8][9] The early 20th century saw a burgeoning interest in the therapeutic potential of these compounds, particularly those containing mercury. It was hypothesized that by covalently bonding mercury to an organic molecule, its potent antimicrobial properties could be retained while reducing its systemic toxicity. This led to the development of several organomercurial antiseptics, such as Merbromin (Mercurochrome), which was discovered in 1918 and became a household staple.[10][11] These early successes fueled further research into novel organomercurial structures with improved efficacy and safety profiles.

The Discovery of Phenylmercuric Borate: A Patented Innovation

The invention of Phenylmercuric borate was not an isolated event but rather part of a broader scientific pursuit to refine the therapeutic properties of organomercurials. The patent highlights the objective of creating a bactericidal composition that was stable in aqueous solutions and whose activity was not significantly diminished by the presence of organic matter—a key limitation of many existing antiseptics.[12] The choice of the borate salt was likely deliberate, aiming to improve solubility and potentially modulate the compound's irritancy compared to other phenylmercuric salts like the acetate and nitrate.[17]

The Initial Synthesis of Phenylmercuric Borate: A Step-by-Step Protocol